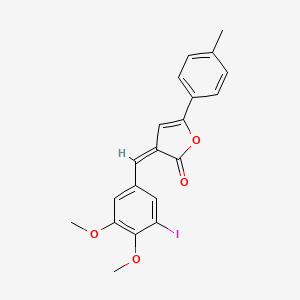![molecular formula C16H14N2O B5230532 3-{[(3-methylphenyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B5230532.png)
3-{[(3-methylphenyl)amino]methylene}-1,3-dihydro-2H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[(3-methylphenyl)amino]methylene}-1,3-dihydro-2H-indol-2-one is a chemical compound that belongs to the family of indole derivatives. It is commonly referred to as MMPI or 3M-2I. This compound has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
3-{[(3-methylphenyl)amino]methylene}-1,3-dihydro-2H-indol-2-one has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit anti-cancer, anti-inflammatory, and anti-microbial properties. Additionally, it has been found to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Wirkmechanismus
The mechanism of action of 3-{[(3-methylphenyl)amino]methylene}-1,3-dihydro-2H-indol-2-one is not fully understood. However, it is believed to exert its pharmacological effects through the inhibition of various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that play a key role in the progression of cancer and other diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-{[(3-methylphenyl)amino]methylene}-1,3-dihydro-2H-indol-2-one are complex and varied. It has been found to modulate the expression of various genes and proteins, which can lead to changes in cell growth, differentiation, and apoptosis. Additionally, it has been shown to have anti-inflammatory effects, which can help to reduce the severity of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-{[(3-methylphenyl)amino]methylene}-1,3-dihydro-2H-indol-2-one is its high yield and purity, which makes it suitable for use in a wide range of lab experiments. Additionally, it has been found to be relatively stable and easy to handle. However, one of the main limitations of this compound is its limited solubility in water, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are many potential future directions for the research and development of 3-{[(3-methylphenyl)amino]methylene}-1,3-dihydro-2H-indol-2-one. Some possible areas of focus include:
1. Further investigation of its anti-cancer properties and potential applications in cancer therapy.
2. Exploration of its potential applications in the treatment of neurodegenerative diseases.
3. Development of new synthetic methods for the production of this compound.
4. Investigation of its potential applications in the treatment of inflammatory diseases.
5. Examination of its mechanism of action and identification of its molecular targets.
Conclusion:
In conclusion, 3-{[(3-methylphenyl)amino]methylene}-1,3-dihydro-2H-indol-2-one is a promising compound with potential applications in scientific research, particularly in the field of medicinal chemistry. Its synthesis method is relatively straightforward, and it has been found to exhibit a wide range of pharmacological effects. While there are some limitations to its use in lab experiments, there are many potential future directions for research and development in this area.
Synthesemethoden
The synthesis of 3-{[(3-methylphenyl)amino]methylene}-1,3-dihydro-2H-indol-2-one involves the condensation of 3-methylbenzylamine and isatin in the presence of an acid catalyst. The reaction takes place at a high temperature and produces a yellow-orange solid, which is then purified through recrystallization. The yield of the reaction is typically high, and the purity of the final product can be verified through various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Eigenschaften
IUPAC Name |
3-[(3-methylphenyl)iminomethyl]-1H-indol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-11-5-4-6-12(9-11)17-10-14-13-7-2-3-8-15(13)18-16(14)19/h2-10,18-19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBHPUHSDPPPRIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N=CC2=C(NC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z)-3-{[(3-methylphenyl)amino]methylene}-1,3-dihydro-2H-indol-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2-fluorophenoxy)acetyl]-4-(2-phenylethyl)piperazine](/img/structure/B5230454.png)
![1-[5-(3-methoxyphenoxy)pentyl]pyrrolidine](/img/structure/B5230462.png)
![4,4,5,5,5-pentafluoropentyl 4-[(4-iodophenyl)amino]-4-oxobutanoate](/img/structure/B5230471.png)

![ethyl 4-(5-{[1-(3,5-dimethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoate](/img/structure/B5230495.png)
![N-[4-(1-adamantyl)phenyl]-N'-methylthiourea](/img/structure/B5230498.png)

![5-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5230516.png)
![methyl 2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5230520.png)
![N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride](/img/structure/B5230527.png)
![1-{2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate](/img/structure/B5230534.png)
![ethyl 1-[(3-chloro-4-ethoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B5230540.png)

![(3S*,4S*)-4-(4-morpholinyl)-1-[3-(trifluoromethyl)benzyl]-3-pyrrolidinol](/img/structure/B5230557.png)